N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide
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Description
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide, commonly known as EMTB, is a compound that has been widely studied for its potential applications in scientific research. EMTB is a thiazole derivative that has shown promising results in various studies, particularly in the field of cancer research.
Scientific Research Applications
Synthesis of Novel Compounds with Antiviral and Antimicrobial Activities
Research demonstrates innovative routes to synthesize benzamide-based compounds showing remarkable activities against avian influenza virus and various microbial strains. For instance, Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which exhibited significant antiviral activities against the H5N1 strain of the bird flu virus. Similarly, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones, showing good to moderate antimicrobial activities against tested microorganisms (Hebishy, Salama, & Elgemeie, 2020); (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Discovery of Fluorescent Dyes and Photophysical Properties
Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of fluorescent dyes, indicating potential applications in creating efficient color-tunable fluorophores for various scientific and industrial purposes (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Development of Anticancer Agents
Several studies have focused on the synthesis of benzamide derivatives as potential anticancer agents. Ravinaik et al. (2021) designed and synthesized benzamides evaluated for anticancer activity against various cancer cell lines, demonstrating moderate to excellent activities. Another study by Rizk, Emara, & Mahmoud (2021) on metal complexes of benzamide derivatives showed significant toxicity against human colon carcinoma cells, indicating strong antitumor potential (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021); (Rizk, Emara, & Mahmoud, 2021).
properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-4-24-15-11-9-14(10-12-15)18-13(2)26-20(21-18)22-19(23)16-7-5-6-8-17(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWFUVGLCBILDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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